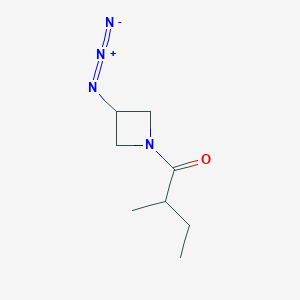
1-(3-Azidoazetidin-1-yl)-2-ethylhexan-1-one
Overview
Description
1-(3-Azidoazetidin-1-yl)-2-ethylhexan-1-one is an azido compound used in organic synthesis. It is a versatile molecule that can be used for a variety of applications, ranging from pharmaceuticals to biochemistry. The compound is known for its stability and its ability to react with a variety of other compounds.
Scientific Research Applications
1-(3-Azidoazetidin-1-yl)-2-ethylhexan-1-one has a variety of scientific research applications. It has been used as a photo-activatable probe for the detection of proteins, and it has been used as a linker molecule in the synthesis of peptides and proteins. It has also been used as a building block for the synthesis of small molecules and polymers. In addition, it has been used in the synthesis of a variety of other compounds, such as aziridines and aryl azides.
Mechanism of Action
1-(3-Azidoazetidin-1-yl)-2-ethylhexan-1-one is an azido compound, and its mechanism of action is based on its ability to react with other compounds. The compound is able to react with a variety of other compounds, such as amines and thiols, to form covalent bonds. The reaction is typically carried out in the presence of a base, such as sodium hydride. The reaction is typically reversible, and the resulting product is an azido compound.
Biochemical and Physiological Effects
1-(3-Azidoazetidin-1-yl)-2-ethylhexan-1-one has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be stable and non-toxic, and it is not known to have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
1-(3-Azidoazetidin-1-yl)-2-ethylhexan-1-one has several advantages for lab experiments. It is a stable compound, and it is relatively easy to synthesize. It is also a versatile compound, and it can be used for a variety of applications. However, the compound is not without its limitations. It is not water-soluble, and it can be difficult to work with in aqueous solutions.
Future Directions
1-(3-Azidoazetidin-1-yl)-2-ethylhexan-1-one has a variety of potential future directions. It could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used in the synthesis of a variety of other compounds, such as aziridines and aryl azides. In addition, it could be used as a linker molecule in the synthesis of small molecules and polymers. Finally, it could be used as a photo-activatable probe for the detection of proteins.
properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-3-5-6-9(4-2)11(16)15-7-10(8-15)13-14-12/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVFQJVODJYXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)-2-ethylhexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















